Cas no 61108-70-1 ((3-Amino-propoxy)-acetic acid)

(3-Amino-propoxy)-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Aminopropoxy)acetic acid
- (3-AMINO-PROPOXY)-ACETIC ACID
- (3-Aminopropoxy)acetic acid
- acetic acid, 2-(3-aminopropoxy)-
- SCHEMBL320597
- EN300-1700499
- 61108-70-1
- CHEMBL1966273
- AKOS006339285
- DTXSID70327019
- NSC626946
- NSC-626946
- NCI60_008537
- 6-amino-3-oxahexanoic acid
- Amine-PEG-CH2COOH, MW 10K
- CS-0266521
- 2-(3-aminopropoxy)aceticacid
- MFCD16039568
- PQRFOXXNMIPQFX-UHFFFAOYSA-N
- (3-Amino-propoxy)-acetic acid
-
- MDL: MFCD16039568
- インチ: InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8)
- InChIKey: PQRFOXXNMIPQFX-UHFFFAOYSA-N
- ほほえんだ: C(CN)COCC(=O)O
計算された属性
- せいみつぶんしりょう: 133.07393
- どういたいしつりょう: 133.074
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 84.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.2
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.15
- ふってん: 298.8°C at 760 mmHg
- フラッシュポイント: 134.5°C
- 屈折率: 1.466
- PSA: 72.55
(3-Amino-propoxy)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1700499-2.5g |
2-(3-aminopropoxy)acetic acid |
61108-70-1 | 2.5g |
$508.0 | 2023-09-20 | ||
TRC | A633773-50mg |
(3-Amino-propoxy)-acetic acid |
61108-70-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-1700499-0.1g |
2-(3-aminopropoxy)acetic acid |
61108-70-1 | 0.1g |
$270.0 | 2023-09-20 | ||
Enamine | EN300-1700499-10.0g |
2-(3-aminopropoxy)acetic acid |
61108-70-1 | 10g |
$1518.0 | 2023-06-04 | ||
Fluorochem | 044426-1g |
3-Amino-propoxy)-acetic acid |
61108-70-1 | >98 | 1g |
£204.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337191-5g |
2-(3-Aminopropoxy)acetic acid |
61108-70-1 | 95+% | 5g |
¥22809.00 | 2024-05-07 | |
Enamine | EN300-1700499-10g |
2-(3-aminopropoxy)acetic acid |
61108-70-1 | 10g |
$1518.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337191-2.5g |
2-(3-Aminopropoxy)acetic acid |
61108-70-1 | 95+% | 2.5g |
¥10972.00 | 2024-05-07 | |
Enamine | EN300-1700499-1.0g |
2-(3-aminopropoxy)acetic acid |
61108-70-1 | 1g |
$307.0 | 2023-06-04 | ||
Fluorochem | 044426-5g |
3-Amino-propoxy)-acetic acid |
61108-70-1 | >98 | 5g |
£612.00 | 2022-03-01 |
(3-Amino-propoxy)-acetic acid 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
(3-Amino-propoxy)-acetic acidに関する追加情報
Professional Introduction to 2-(3-Aminopropoxy)acetic acid (CAS No: 61108-70-1)
2-(3-Aminopropoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 61108-70-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif of an amine-substituted propyl ether linked to an acetic acid moiety, has garnered considerable attention due to its versatile applications in drug design and molecular biology research. The presence of both basic and acidic functional groups makes it a valuable intermediate in synthesizing various pharmacologically relevant molecules.
The chemical structure of 2-(3-Aminopropoxy)acetic acid consists of a propyl chain terminated by an amine group, which is further connected to a hydroxyl-substituted carbon atom forming an ether linkage, ultimately ending with a carboxylic acid group. This bifunctional nature allows for extensive chemical modifications, making it a preferred building block in medicinal chemistry. The compound’s solubility profile and stability under various conditions further enhance its utility in synthetic protocols.
In recent years, 2-(3-Aminopropoxy)acetic acid has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas is its role as a precursor in the synthesis of enzyme inhibitors. Specifically, derivatives of this compound have shown efficacy in targeting enzymes involved in metabolic pathways associated with inflammation and cancer. For instance, modifications to the amine and carboxylic acid groups have led to the discovery of potent inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins.
Moreover, the ether linkage in 2-(3-Aminopropoxy)acetic acid provides a stable scaffold for further functionalization, enabling the creation of peptidomimetics and other bioactive molecules. Researchers have leveraged this property to design molecules that mimic the structure and function of natural peptides while avoiding their inherent limitations such as degradation and immunogenicity. Such peptidomimetics hold promise in treating neurological disorders, where precise targeting and prolonged activity are crucial.
Recent advancements in computational chemistry have also highlighted the importance of 2-(3-Aminopropoxy)acetic acid as a scaffold for drug discovery. High-throughput virtual screening (HTVS) and molecular docking studies have identified several derivatives with enhanced binding affinity to target proteins. These computational approaches have accelerated the identification of lead compounds, reducing the time and cost associated with traditional screening methods. The integration of machine learning algorithms has further refined these processes, predicting optimal modifications to improve pharmacokinetic properties.
The role of 2-(3-Aminopropoxy)acetic acid extends beyond small-molecule drug development into the realm of biomaterials. Its ability to form stable complexes with metal ions has been exploited in designing metal-organic frameworks (MOFs) for drug delivery applications. These MOFs can encapsulate therapeutic agents and release them in a controlled manner, improving treatment efficacy while minimizing side effects. Additionally, the compound’s biocompatibility makes it suitable for use in hydrogels and other biomedical materials.
In academic research, 2-(3-Aminopropoxy)acetic acid has been employed as a model compound to study enzyme mechanisms and substrate recognition. Its structural features allow researchers to probe how enzymes interact with substrates at atomic resolution using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into enzyme function, which can be translated into more rational drug design strategies.
The industrial significance of 2-(3-Aminopropoxy)acetic acid is underscored by its commercial availability from multiple suppliers worldwide. This accessibility ensures that researchers can readily incorporate this compound into their synthetic routes without significant logistical challenges. Furthermore, advancements in green chemistry principles have led to more sustainable methods for producing this compound, reducing environmental impact while maintaining high purity standards.
Looking ahead, the future prospects for 2-(3-Aminopropoxy)acetic acid appear promising as new applications continue to emerge. Ongoing research suggests potential roles in regenerative medicine, where its structural versatility could be exploited to develop novel biomaterials for tissue engineering. Additionally, its utility in nanotechnology is being explored for designing smart drug delivery systems capable of responding to physiological cues.
In conclusion,2-(3-Aminopropoxy)acetic acid (CAS No: 61108-70-1) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features, combined with its broad applicability across multiple research domains, make it an indispensable tool for scientists seeking innovative solutions to complex biological challenges. As research progresses, it is likely that new and unforeseen applications will continue to emerge, further solidifying its importance in both academic and industrial settings.
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